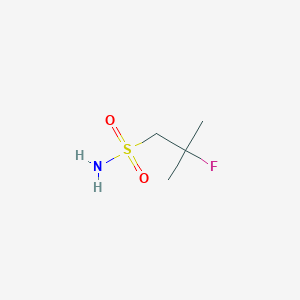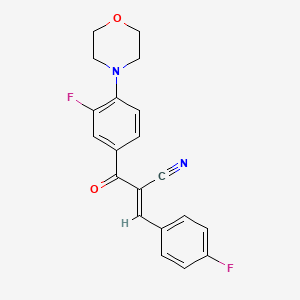
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is an organic compound featuring a pyrazole ring substituted with an amino group and a methyl group, linked to a butanenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with a suitable butanenitrile derivative. One common method includes:
Starting Materials: 3-amino-5-methyl-1H-pyrazole and 4-chlorobutanenitrile.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) in the presence of a base such as potassium carbonate (K2CO3) to facilitate nucleophilic substitution.
Industrial Production Methods: For industrial-scale production, continuous flow reactors may be employed to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Ligand: Acts as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Biological Probes: Utilized in the development of probes for studying biological pathways and enzyme activities.
Industry:
Materials Science: Employed in the synthesis of novel materials with specific electronic or optical properties.
Agriculture: Potential use in the development of agrochemicals, such as herbicides or pesticides.
Mecanismo De Acción
The biological activity of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The amino group may participate in nucleophilic attacks or form hydrogen bonds, further modulating the compound’s activity.
Comparación Con Compuestos Similares
3-Amino-5-methyl-1H-pyrazole: Shares the pyrazole core but lacks the butanenitrile moiety.
2-(3-Amino-1H-pyrazol-1-yl)acetonitrile: Similar structure with an acetonitrile group instead of butanenitrile.
5-Amino-3-methyl-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with a different nitrile substitution pattern.
Uniqueness: 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)butanenitrile stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H12N4 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
2-(3-amino-5-methylpyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C8H12N4/c1-3-7(5-9)12-6(2)4-8(10)11-12/h4,7H,3H2,1-2H3,(H2,10,11) |
Clave InChI |
AJIWLBXXOAFXBL-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#N)N1C(=CC(=N1)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


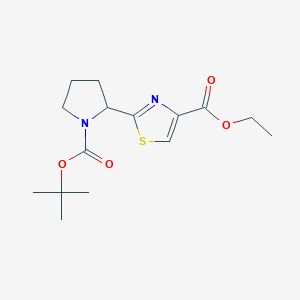
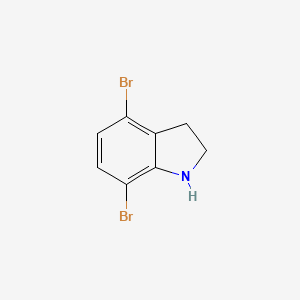
![Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13073639.png)

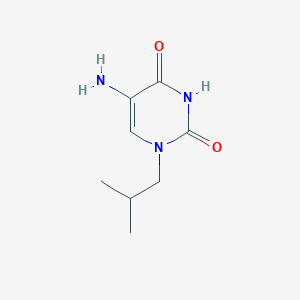
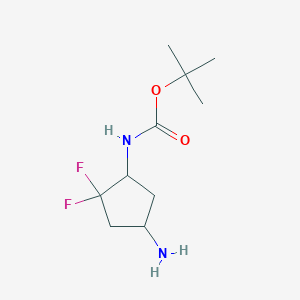
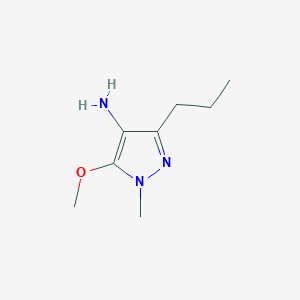
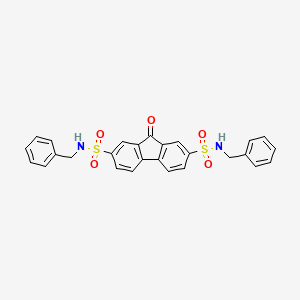
![4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073679.png)
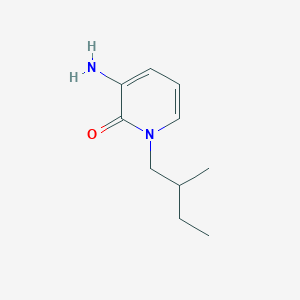
![4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B13073684.png)
